2-methyl-N-(pyridin-3-yl)benzamide
Description
2-Methyl-N-(pyridin-3-yl)benzamide is a benzamide derivative featuring a pyridine ring substituted at the 3-position. Its molecular formula is C₁₃H₁₂N₂O, with a molecular weight of 212.25 g/mol. The compound combines a benzamide core with a pyridine moiety, enabling diverse intermolecular interactions (e.g., hydrogen bonding via the amide group and π-π stacking via aromatic rings).
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-methyl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C13H12N2O/c1-10-5-2-3-7-12(10)13(16)15-11-6-4-8-14-9-11/h2-9H,1H3,(H,15,16) |
InChI Key |
OSYNRTXNFJOPPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyridin-3-yl)benzamide typically involves the reaction of 2-methylbenzoic acid with pyridin-3-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2-methyl-N-(pyridin-3-yl)benzamide may involve more scalable and cost-effective methods. One such method could be the use of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields . Additionally, continuous flow reactors can be employed to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methyl-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in its anti-tubercular activity, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 2-methyl-N-(pyridin-3-yl)benzamide, highlighting key differences in substituents, physicochemical properties, and applications:
Key Structural and Functional Insights :
Thiourea vs. Amide : The thiourea analog () introduces sulfur, which may enhance metal coordination (e.g., in catalytic systems) but reduces hydrolytic stability compared to the amide.
Heterocyclic Substitutions: Quinoline () increases aromatic surface area, favoring interactions with hydrophobic protein pockets. Morpholine () improves water solubility, critical for bioavailability in drug design.
Halogen Effects : Fluorination () enhances metabolic resistance and binding affinity via electronegative interactions.
Complex Derivatives : Imatinib () exemplifies how benzamide scaffolds integrate into larger pharmacophores for selective inhibition.
Physicochemical Trends :
- logP Values : Range from 2.41 (morpholine derivative) to ~3.5 (fluorinated analog), reflecting tunable lipophilicity.
- Hydrogen Bonding : Amide and morpholine groups increase polar surface area (>40 Ų), enhancing solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
